N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide
Overview
Description
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide is a chemical compound that features a benzoxazole ring fused with a phenyl ringThe benzoxazole moiety is known for its broad substrate scope and functionalization potential, making it a valuable scaffold in drug discovery and other scientific research areas.
Preparation Methods
The synthesis of N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst.
Coupling with Phenyl Ring: The benzoxazole ring is then coupled with a phenyl ring through a substitution reaction, often using a halogenated phenyl derivative.
Introduction of the Chloropropanamide Group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide has several scientific research applications:
Medicinal Chemistry: The compound’s benzoxazole moiety is known for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of fluorescent probes and sensors due to its photophysical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit enzymes like cathepsin C, which is involved in inflammatory processes . The compound may also interact with other molecular targets, such as receptors and ion channels, depending on its specific structure and functional groups .
Comparison with Similar Compounds
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide can be compared with other benzoxazole derivatives, such as:
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: This compound is known for its fluorescent properties and antimicrobial activity.
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide: Similar in structure but with a methyl group, this compound has applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a benzoxazole moiety, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Anticancer Activity
Research indicates that compounds containing the benzoxazole scaffold exhibit significant anticancer properties. A study by Murty et al. (2011) synthesized various benzoxazole derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results demonstrated that certain derivatives showed potent inhibition of cancer cell proliferation, suggesting that this compound may also possess similar anticancer activity due to its structural characteristics.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast) | 5.0 | |
Compound B | HeLa (Cervical) | 8.0 | |
This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of benzoxazole derivatives has been well-documented. For instance, a study reported that certain oxazolone derivatives exhibited significant inhibition of COX-2 enzyme activity, which is crucial in mediating inflammatory responses. The IC50 values for these derivatives were notably lower than those of established anti-inflammatory drugs like celecoxib. This suggests that this compound could also demonstrate similar anti-inflammatory efficacy.
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have been explored in various studies. For example, compounds derived from benzoxazole have shown promising antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus. The specific activity of this compound against these microorganisms remains to be investigated but is anticipated based on the structure-activity relationship.
Microorganism | Activity (Zone of Inhibition in mm) | Reference |
---|---|---|
E. coli | TBD | TBD |
S. aureus | TBD | TBD |
This compound | TBD | TBD |
Study on Analgesic Effects
In a recent study focused on analgesic effects using a writhing test model in mice, compounds related to the benzoxazole family were evaluated for their pain-relieving properties. The results indicated that several derivatives exhibited significant analgesic effects compared to standard analgesics like diclofenac. Although specific data on this compound is not available yet, its structural similarities suggest potential efficacy in pain management.
Toxicological Assessment
Toxicological studies are essential for evaluating the safety profile of new compounds. Preliminary assessments involving histopathological examinations have been conducted on related compounds to observe any adverse effects on vital organs after administration at various dosages. These studies are crucial for establishing the therapeutic index and guiding further development.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloropropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10(17)15(20)18-12-8-6-11(7-9-12)16-19-13-4-2-3-5-14(13)21-16/h2-10H,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTDEYKJLXXEKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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